molecular formula C10H5F7O2S B1581892 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- CAS No. 559-94-4

1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-

Cat. No. B1581892
CAS RN: 559-94-4
M. Wt: 322.2 g/mol
InChI Key: QHOQGOZSTQAYRH-UHFFFAOYSA-N
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Description

1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- is a chemical compound with the formula C10H5F7O2S and a molecular weight of 322.199 . It is also known by other names such as Heptafluoro-1-(2-thienyl)-1,3-hexanedione, 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione, Perfluorobutyryl-(2-thenoyl)methane, and 2-Thenoylperfluorobutyrylmethane .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The physical state of this compound is liquid . The storage temperature is 4°C .

Scientific Research Applications

Near-Infrared Luminescent Studies

A study by Sun et al. (2006) utilized the ligand Hhfth, which contains a heptafluoropropyl group similar in structure to 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-, to synthesize new ternary lanthanide complexes. These complexes demonstrated near-infrared (NIR) luminescence upon ligand-mediated excitation, attributed to efficient energy transfer from the ligands to the central Ln(3+) ions. This property is of particular interest for telecommunication applications due to the luminescent spectral region it covers from 1300 to 1600 nm. The heptafluorinated substituent in the ligand effectively reduces vibrational quenching, enhancing luminescence (Sun et al., 2006).

Photochromism in Crystalline Phases

Research conducted by Irie et al. (2000) explored derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, a compound structurally related to the target chemical. These derivatives underwent reversible photochromic reactions in single-crystalline phases, changing color upon irradiation with light. This phenomenon indicates the potential of such compounds in developing photo-responsive materials, which could have applications in optical storage and switching devices (Irie et al., 2000).

Synthesis and Characterization of Beta-Diketonate Complexes

El Habra et al. (2010) focused on the synthesis and characterization of calcium beta-diketonate complexes, incorporating ligands similar to 1,3-Hexanedione derivatives. These complexes were analyzed for their structural properties, providing insights into their potential applications in materials science, particularly in the synthesis of new materials with specific optical or electronic properties (El Habra et al., 2010).

Optoelectronic Properties of Diarylethene Derivatives

Liu et al. (2009) synthesized unsymmetrical diarylethene compounds with a fluorine atom, exploring how the position of the fluorine atom affects their optoelectronic properties. Such studies are crucial for the development of advanced materials for electronics and photonics, demonstrating the versatility of fluorinated compounds in tuning material properties for specific applications (Liu et al., 2009).

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-thiophen-2-ylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQGOZSTQAYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060332
Record name (Perfluorobutyryl)-2-thenoylmethane
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Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-

CAS RN

559-94-4
Record name 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
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Record name 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-
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Record name 2-Thenoylperfluorobutyrylmethane
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Record name 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-
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Record name (Perfluorobutyryl)-2-thenoylmethane
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Record name 559-94-4
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Synthesis routes and methods

Procedure details

The compound was synthesized according to example 1 using 2-acetylthiophene and ethyl heptafluorobutyrate as starting materials. 1H NMR (CDCl3): 6.49 (s, 1 H); 7.21 (dd, 1H, J=3.8 & 5.1); 7.77 (dd, 1H, J=1.2 & 5.1 Hz); 7.85 (dd, 1H, J=1.2 & 3.8 Hz). IR (film): 1589 (C═O); 1230 (C—F).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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